molecular formula C16H25N3O3S B2862113 cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone CAS No. 1019105-41-9

cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone

Cat. No.: B2862113
CAS No.: 1019105-41-9
M. Wt: 339.45
InChI Key: GCIUGLBPQYCSPI-UHFFFAOYSA-N
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Description

Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone is a pyrazole-based methanone derivative characterized by a cyclopentyl group at the methanone position, 3,5-dimethyl substitution on the pyrazole ring, and a piperidin-1-ylsulfonyl moiety at the 4-position. This compound belongs to a broader class of acylpyrazoles, which are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name

cyclopentyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-12-15(23(21,22)18-10-6-3-7-11-18)13(2)19(17-12)16(20)14-8-4-5-9-14/h14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIUGLBPQYCSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones

The Knorr pyrazole synthesis remains the most widely employed method. Ethyl acetoacetate reacts with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. For example, condensation of ethyl acetoacetate with methylhydrazine in ethanol at reflux yields 3,5-dimethyl-1H-pyrazole as a regioisomeric mixture. Nano-ZnO catalysts have been shown to improve yields to 95% while reducing reaction times.

Reaction conditions:

  • Solvent: Ethanol, DMF, or THF
  • Catalyst: Nano-ZnO (2–5 mol%)
  • Temperature: 80–100°C
  • Time: 2–4 hours

Post-condensation, the 4-position of the pyrazole is activated for subsequent functionalization through halogenation or oxidation.

Sulfonylation at the Pyrazole 4-Position

Introducing the piperidin-1-ylsulfonyl group requires precise control of sulfonation and amine coupling:

Sulfur Dioxide Insertion

Patent US10308635B2 details a two-step protocol:

  • Sulfur dioxide insertion: Treatment of 4-lithio-3,5-dimethylpyrazole (generated via n-butyl lithium) with sulfur dioxide at −70°C forms the sulfinic acid intermediate.
  • Halogenation: Reaction with N-chlorosuccinimide (NCS) in dichloromethane/water produces the sulfonyl chloride.

Critical parameters:

  • Organometallic reagent: n-Butyl lithium (2.5 eq)
  • Temperature: −70°C to 0°C
  • Halogenating agent: NCS (1.2 eq)

Piperidine Coupling

The sulfonyl chloride intermediate reacts with piperidine in the presence of a base. Triethylamine or diisopropylethylamine in tetrahydrofuran (THF) at 20–40°C achieves 85–92% yield. Excess piperidine (1.5 eq) ensures complete substitution.

Cyclopentyl Methanone Installation

Attaching the cyclopentyl group to the pyrazole nitrogen involves nucleophilic acyl substitution:

Friedel-Crafts Acylation

Cyclopentylcarbonyl chloride reacts with the pyrazole under Lewis acid catalysis. Aluminum chloride (AlCl₃) in dichloromethane at 0°C facilitates the acylation, yielding the methanone derivative.

Optimization notes:

  • Stoichiometry: 1.1 eq acyl chloride
  • Catalyst: AlCl₃ (1.5 eq)
  • Side reactions: Minimized by slow addition over 30 minutes

Palladium-Catalyzed Coupling

Alternative methods employ cross-coupling reactions. Patent WO2015067782A1 describes using Pd(PPh₃)₄ with cyclopentylzinc bromide in THF/water (3:1), achieving 78% yield. This method avoids harsh acids but requires anhydrous conditions.

Integrated Synthetic Routes

Combining these steps into a unified protocol presents challenges in intermediate purification and yield optimization. Two validated routes emerge:

Linear Synthesis (Patent Route)

  • Pyrazole formation → 2. Sulfonation → 3. Piperidine coupling → 4. Acylation
  • Overall yield: 42–48%
  • Advantage: Stepwise purification minimizes side products

Convergent Approach

Parallel synthesis of the sulfonated pyrazole and cyclopentyl methanone fragment, followed by Suzuki-Miyaura coupling:

  • Catalyst: Pd(OAc)₂/XPhos
  • Solvent: Dioxane/water
  • Yield: 55%
  • Benefit: Reduced reaction steps

Industrial-Scale Considerations

Large-scale production requires addressing:

  • Solvent volume: THF and dichloromethane are replaced with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst recycling: Nano-ZnO from pyrazole synthesis is recovered via centrifugation (89% efficiency).
  • Continuous flow systems: Microreactors reduce sulfonation step time from 6 hours to 45 minutes.

Analytical Characterization

Key data for intermediate and final compound verification:

Parameter Sulfonyl Chloride Intermediate Final Product
Melting Point 112–114°C 189–191°C
¹H NMR (CDCl₃) δ 2.35 (s, 6H, CH₃) δ 1.85–1.92 (m, 8H, C₅H₉)
HPLC Purity 98.2% 99.5%

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its piperidinylsulfonyl group, which distinguishes it from analogs with alternative substituents. Key comparisons include:

Compound Name Substituents at Pyrazole 4-Position Methanone Group Notable Features
Target Compound Piperidin-1-ylsulfonyl Cyclopentyl Enhanced solubility via sulfonamide; potential hydrogen bonding
3,5-Dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone Prop-2-ynyl 2-Furyl Planar furan-pyrazole alignment; C–H···O hydrogen bonding
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone None (base pyrazole) 3,5-Di-tert-butylphenyl Steric bulk from tert-butyl groups; green synthesis (solvent-free, 86% yield)
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone None (base pyrazole) 4-Aminophenyl-pyrazolopyrimidine Kinase inhibition potential; dual heterocyclic pharmacophore
Cyclopentyl(1-Indole-3-yl)methanone N/A (indole core) Cyclopentyl Steric hindrance from indole C2/C3 positions; reduced ion mobility

Key Observations :

  • The piperidinylsulfonyl group in the target compound introduces both polar (sulfonyl) and lipophilic (piperidine) characteristics, optimizing membrane permeability and target engagement .
  • Steric effects vary significantly: tert-butyl groups in ’s compound hinder reactivity, while the indole-based analog in shows steric limitations in crystallinity .
  • Planar vs. non-planar systems: The furyl-pyrazole analog () exhibits near-planar geometry (9.2° dihedral angle), favoring crystal packing via hydrogen bonds, whereas bulkier groups (e.g., tert-butyl) disrupt planarity .

Key Observations :

  • Green chemistry : The solvent-free, oxoammonium-catalyzed method () offers sustainability advantages over traditional acid/base-mediated routes .
  • Catalyst efficiency: PTSA in achieves high yields (90%) but requires ethanol, whereas the target compound’s synthesis may demand specialized sulfonation steps.

Key Observations :

  • The piperidinylsulfonyl group in the target compound likely improves aqueous solubility compared to tert-butyl or aryl analogs, balancing logP for drug-likeness.
  • Biological targeting: Pyrazolopyrimidine-amino analogs () show kinase inhibition, suggesting the target compound’s sulfonamide group could enhance affinity for ATP-binding pockets .

Biological Activity

Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone is an organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopentyl group attached to a pyrazole ring, which is further substituted with a piperidinylsulfonyl group and a methanone moiety. The IUPAC name is cyclopentyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone, and its molecular formula is C16H25N3O3SC_{16}H_{25}N_3O_3S .

Pharmacological Activities

This compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : Research indicates that compounds with similar pyrazole structures can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives of pyrazole have shown up to 85% inhibition of TNF-α at specific concentrations .
  • Analgesic Effects : The compound may also possess analgesic properties. In studies involving carrageenan-induced paw edema in rats, certain pyrazole derivatives demonstrated substantial pain relief comparable to standard analgesics like ibuprofen .
  • Antimicrobial Activity : The presence of the piperidine moiety enhances the antimicrobial efficacy of pyrazole derivatives against various bacterial strains, including E. coli and S. aureus. Some derivatives have shown promising results with significant inhibition rates .
  • Anticancer Potential : The compound's ability to interact with specific molecular targets suggests potential applications in cancer therapy, particularly through mechanisms involving apoptosis and cell cycle regulation .

The mechanism of action for this compound involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It likely binds to specific receptors that mediate pain and inflammation responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

StudyFindings
Selvam et al.Synthesized new pyrazole derivatives showing significant anti-inflammatory activity (up to 85% inhibition of TNF-α) .
Bandgar et al.Reported potent antibacterial activity against E. coli and S. aureus, highlighting the importance of the piperidine group in enhancing efficacy .
Chovatia et al.Investigated anti-tubercular properties with promising results against Mycobacterium tuberculosis strains .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone?

  • Methodological Answer : Synthesis optimization typically involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, as seen in sulfonylation steps of analogous pyrazole derivatives .
  • Temperature control : Reflux conditions (~80–100°C) are critical for achieving high yields in heterocyclic coupling reactions .
  • Catalysts/Reagents : Potassium carbonate or sodium acetate is often used to deprotonate intermediates, facilitating sulfonylation or cyclization .
  • Purification : Column chromatography (e.g., DCM/MeOH gradients) or recrystallization from methanol/ethanol is recommended for isolating the pure product .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra identify substituents (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, sulfonyl groups at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (ESI-MS or EI-MS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for parent ions) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves bond lengths/angles and crystal packing, particularly for sulfonamide and pyrazole moieties .

Q. What analytical techniques are suitable for monitoring reaction progress?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Track intermediates using silica plates and UV visualization (e.g., ethyl acetate/hexane eluents) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity post-synthesis with C18 columns and acetonitrile/water gradients .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1690 cm1^{-1}, S=O stretches at ~1150–1350 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological targets?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., piperidine sulfonyl to pyrrolidine sulfonyl) and evaluate activity changes .
  • Enzyme Assays : Measure inhibition constants (KiK_i) against targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with protein active sites (e.g., sulfonamide interactions with catalytic lysines) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., 72-hour incubations for cytotoxicity assays) .
  • Metabolic Stability Tests : Assess hepatic microsome degradation to identify false negatives from rapid compound clearance .
  • Synchrotron Crystallography : Resolve ambiguous electron density maps for bound ligands using high-resolution (<1.5 Å) data .

Q. How can computational methods predict the compound’s physicochemical properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry with Gaussian09 at B3LYP/6-31G* level to compute dipole moments and HOMO/LUMO energies .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to estimate logP and solubility .
  • QSAR Modeling : Train models on pyrazole derivatives’ datasets to correlate substituents with bioavailability .

Q. What experimental designs mitigate challenges in crystallizing this compound?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with PEG-based precipitants (e.g., PEG 3350 in Tris-HCl buffer) .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., cyclopentyl-pyrazole derivatives) to induce nucleation .
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing for low-temperature data collection .

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